3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane is a complex organic compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the ethenylidene and propadienylidene groups. Reaction conditions often include the use of catalysts, specific temperatures, and solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols, and implementing purification techniques such as distillation or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane has several scientific research applications:
Biology: Its derivatives are explored for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For example, its derivatives have been studied as positive allosteric modulators of AMPA receptors, which play a crucial role in cognitive functions and memory . The compound’s unique structure allows it to interact with these receptors, modulating their activity and potentially offering therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane is unique due to its specific functional groups and the resulting chemical properties.
Properties
CAS No. |
105826-14-0 |
---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
InChI |
InChI=1S/C14H16/c1-3-5-12-8-13-6-11(4-2)7-14(9-12)10-13/h13-14H,1-2,6-10H2 |
InChI Key |
QZPIRRFNQIIRDE-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C=C1CC2CC(C1)CC(=C=C)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.